Cas no 1217104-17-0 (2-(Butylthio)ethyl imidothiocarbamate hydrochloride)

2-(Butylthio)ethyl imidothiocarbamate hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(Butylthio)ethyl imidothiocarbamate hydrochloride
- 2-(butylthio)ethyl imidothiocarbamate
- 2-(Butylthio)ethyl carbamimidothioate hydrochloride
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- インチ: 1S/C7H16N2S2.ClH/c1-2-3-4-10-5-6-11-7(8)9;/h2-6H2,1H3,(H3,8,9);1H
- InChIKey: BXHMPWXJMJHMIQ-UHFFFAOYSA-N
- ほほえんだ: Cl.S(CCSC(=N)N)CCCC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 107
- トポロジー分子極性表面積: 101
2-(Butylthio)ethyl imidothiocarbamate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-10g |
2-(Butylthio)ethyl carbamimidothioate hydrochloride |
1217104-17-0 | 98% | 10g |
¥38308.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-2g |
2-(Butylthio)ethyl carbamimidothioate hydrochloride |
1217104-17-0 | 98% | 2g |
¥10029.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-500mg |
2-(Butylthio)ethyl carbamimidothioate hydrochloride |
1217104-17-0 | 98% | 500mg |
¥6213.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-1g |
2-(Butylthio)ethyl carbamimidothioate hydrochloride |
1217104-17-0 | 98% | 1g |
¥7459.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-5g |
2-(Butylthio)ethyl carbamimidothioate hydrochloride |
1217104-17-0 | 98% | 5g |
¥20192.00 | 2024-08-09 |
2-(Butylthio)ethyl imidothiocarbamate hydrochloride 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2-(Butylthio)ethyl imidothiocarbamate hydrochlorideに関する追加情報
2-(Butylthio)ethyl imidothiocarbamate hydrochloride (CAS No. 1217104-17-0): An Overview of a Promising Compound in Pharmaceutical Research
2-(Butylthio)ethyl imidothiocarbamate hydrochloride (CAS No. 1217104-17-0) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of imidothiocarbamates, which are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
The chemical structure of 2-(Butylthio)ethyl imidothiocarbamate hydrochloride is characterized by the presence of a butylthio group and an imidothiocarbamate moiety. The butylthio group contributes to the compound's lipophilicity, which can enhance its ability to penetrate biological membranes and reach target sites within cells. The imidothiocarbamate moiety, on the other hand, is responsible for the compound's reactivity and biological activity.
Recent studies have explored the potential of 2-(Butylthio)ethyl imidothiocarbamate hydrochloride in various therapeutic areas. One notable application is in the treatment of fungal infections. Fungal infections, particularly those caused by drug-resistant strains, pose a significant challenge in clinical settings. Research has shown that 2-(Butylthio)ethyl imidothiocarbamate hydrochloride exhibits potent antifungal activity against a wide range of fungi, including Candida albicans and Aspergillus fumigatus. This makes it a promising candidate for the development of new antifungal agents.
In addition to its antifungal properties, 2-(Butylthio)ethyl imidothiocarbamate hydrochloride has also been investigated for its potential as an antibacterial agent. Bacterial infections, especially those caused by multidrug-resistant bacteria, are a growing concern in healthcare. Studies have demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial growth and disrupt biofilm formation suggests that it could be a valuable addition to the arsenal of antibiotics used in clinical practice.
The antiviral activity of 2-(Butylthio)ethyl imidothiocarbamate hydrochloride has also been explored. Viral infections, such as those caused by influenza and herpes viruses, can have significant health impacts. Research has shown that this compound can inhibit viral replication and reduce viral load in infected cells. This property makes it a potential candidate for the development of new antiviral therapies.
Beyond its direct antimicrobial effects, 2-(Butylthio)ethyl imidothiocarbamate hydrochloride has also been studied for its potential as an adjuvant in combination therapy. Combination therapy involves using multiple drugs to target different aspects of an infection or disease process. The ability of this compound to enhance the efficacy of other antimicrobial agents while reducing their required dosages could lead to more effective treatment regimens with fewer side effects.
The safety profile of 2-(Butylthio)ethyl imidothiocarbamate hydrochloride is another important consideration in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability in animal models. These findings suggest that it may be suitable for further clinical evaluation.
In conclusion, 2-(Butylthio)ethyl imidothiocarbamate hydrochloride (CAS No. 1217104-17-0) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of new antimicrobial agents and combination therapies. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in healthcare.
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